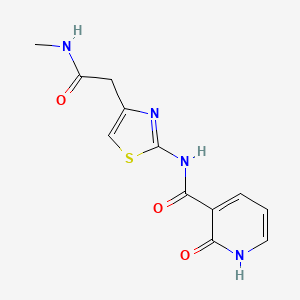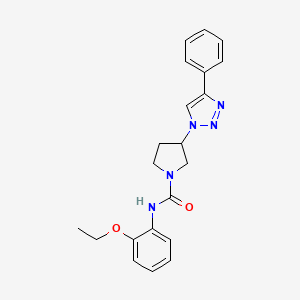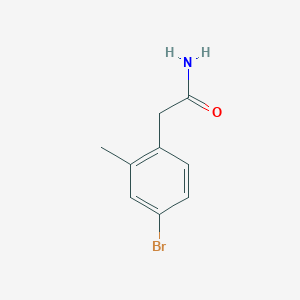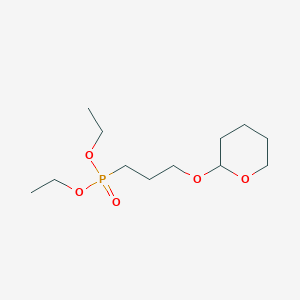![molecular formula C14H14ClN3O3S B2786833 N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide CAS No. 321430-88-0](/img/structure/B2786833.png)
N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a chemical compound with the CAS Number: 321430-74-4 . It has a molecular weight of 339.8 . The compound is solid in physical form . It is also known by registry numbers ZINC000001397395 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14ClN3O3S/c15-11-6-8-12 (9-7-11)21-10-14 (16)17-18-22 (19,20)13-4-2-1-3-5-13/h1-10,17-18H,16H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N’-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide” is a solid compound . It has a molecular weight of 339.8 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
NCEBS is used in a variety of scientific research applications, including enzyme kinetics, protein-ligand binding studies, and drug screening. It is also used in the study of enzyme inhibition, as it is a substrate for various enzymes and proteins. In addition, NCEBS has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.
Mécanisme D'action
NCEBS acts as an inhibitor of DHFR by binding to the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate. This prevents the cell from producing folic acid, which is necessary for the synthesis of nucleotides. In addition, NCEBS has been shown to inhibit the activity of other enzymes, such as 5-aminolevulinic acid synthase and dihydropteroate synthase.
Biochemical and Physiological Effects
NCEBS has been shown to inhibit the activity of several enzymes involved in the metabolism of folic acid, which is necessary for the synthesis of nucleotides. As a result, NCEBS has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, NCEBS has been shown to have an anti-inflammatory effect, as it has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
NCEBS is a convenient and cost-effective substrate for various enzymes and proteins, making it a useful tool in laboratory experiments. In addition, it is relatively stable and easy to store, making it a reliable source of substrate for long-term experiments. However, NCEBS is insoluble in water, making it difficult to use in aqueous solutions. In addition, it is not as widely used as other substrates, such as NAD+ and ATP, and may not be available in some laboratories.
Orientations Futures
There are a number of potential future directions for research on NCEBS. One potential application is in the development of new therapeutic agents targeting DHFR. NCEBS could also be used to study the effects of different environmental conditions on the activity of enzymes and proteins. In addition, NCEBS could be used to study the effects of mutations on enzyme activity, as well as to develop new methods for drug screening. Finally, NCEBS could be used to study the effects of different inhibitors on enzyme activity, as well as to develop new methods for enzyme inhibition.
Méthodes De Synthèse
NCEBS can be synthesized from the reaction of benzenesulfonohydrazide with 3-chlorophenoxyethanamine in aqueous solution. The reaction is catalyzed by sodium hydroxide, and the resulting product is purified by recrystallization from a mixture of ethyl acetate and water. The yield of the reaction is typically around 70%.
Safety and Hazards
Propriétés
IUPAC Name |
N'-(benzenesulfonamido)-2-(3-chlorophenoxy)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-5-4-6-12(9-11)21-10-14(16)17-18-22(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKATGXMPRCRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C(COC2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C(/COC2=CC(=CC=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2786753.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2786755.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2786758.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2786759.png)
![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)




![2,4-dibenzyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2786770.png)

